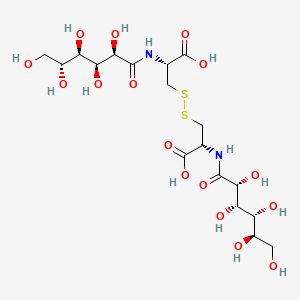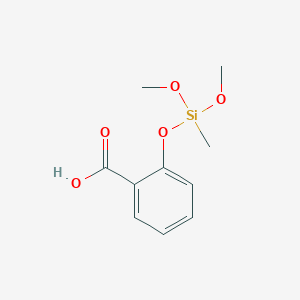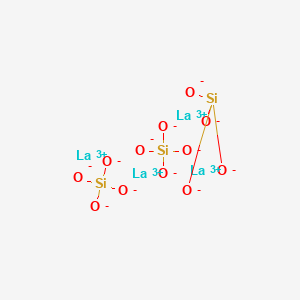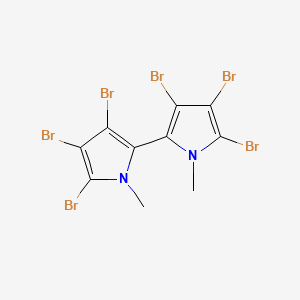
Manganese yttrium oxide (MnYO3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese yttrium oxide (MnYO3) is a ternary oxide compound composed of manganese, yttrium, and oxygen. It is known for its unique structural, electronic, and magnetic properties, making it a subject of interest in various scientific and industrial applications. The compound typically crystallizes in a perovskite structure, which contributes to its stability and versatility in different chemical environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese yttrium oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common approach involves mixing manganese (III) oxide and yttrium oxide precursors, followed by calcination at high temperatures (typically above 950°C) to form the desired compound .
Industrial Production Methods: In industrial settings, the production of manganese yttrium oxide often involves the use of high-purity raw materials and controlled atmospheres to ensure the formation of phase-pure products. Techniques such as metathesis reactions, where manganese and yttrium salts are reacted in the presence of a flux, are employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Manganese yttrium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and the presence of oxygen vacancies in the crystal lattice.
Common Reagents and Conditions:
Oxidation: Manganese yttrium oxide can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxides of manganese, while reduction reactions can produce lower oxidation states or elemental manganese.
Aplicaciones Científicas De Investigación
Manganese yttrium oxide has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) contrast agents and other biomedical applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Mecanismo De Acción
The mechanism by which manganese yttrium oxide exerts its effects is primarily related to its electronic and magnetic properties. The compound can interact with various molecular targets through redox reactions, where the manganese ions undergo changes in oxidation state. These interactions can influence the activity of enzymes, cellular signaling pathways, and other biochemical processes. Additionally, the presence of oxygen vacancies in the crystal lattice can enhance the compound’s catalytic activity by providing active sites for chemical reactions .
Comparación Con Compuestos Similares
Manganese yttrium oxide can be compared with other similar compounds, such as:
Propiedades
Número CAS |
12032-75-6 |
|---|---|
Fórmula molecular |
MnO3Y |
Peso molecular |
191.842 g/mol |
Nombre IUPAC |
manganese(3+);oxygen(2-);yttrium(3+) |
InChI |
InChI=1S/Mn.3O.Y/q+3;3*-2;+3 |
Clave InChI |
JCQCJDQOBOXZKF-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[Mn+3].[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


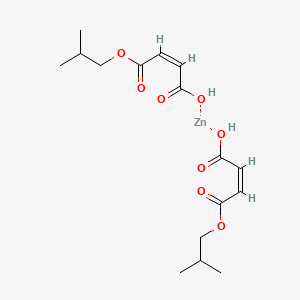


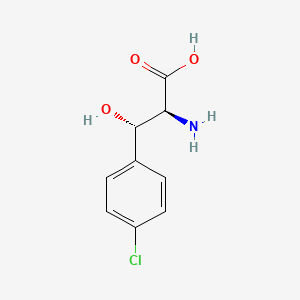
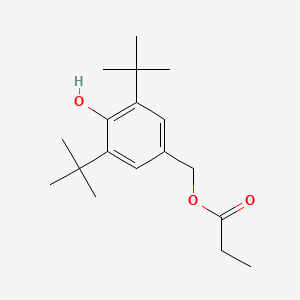

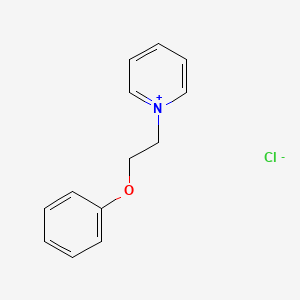


![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
